molecular formula C15H14ClNO2 B14776036 Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate

Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14776036
M. Wt: 275.73 g/mol
InChI Key: OMFYEGXPDXUQJC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro substituent on the biphenyl scaffold. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods: In an industrial setting, the production of ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding biphenyl derivative.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced biphenyl compounds, and various substituted biphenyl derivatives .

Scientific Research Applications

Ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the biphenyl scaffold can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

    4-chloro-1,1’-biphenyl: This compound lacks the amino and carboxylate groups, making it less versatile in chemical reactions.

    Ethyl 4-amino-1,1’-biphenyl-3-carboxylate: Similar structure but without the chloro substituent, affecting its reactivity and applications.

    6-amino-4’-chloro-1,1’-biphenyl-3-carboxylic acid: The absence of the ethyl ester group alters its solubility and reactivity.

Uniqueness: Ethyl 6-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

ethyl 4-amino-3-(4-chlorophenyl)benzoate

InChI

InChI=1S/C15H14ClNO2/c1-2-19-15(18)11-5-8-14(17)13(9-11)10-3-6-12(16)7-4-10/h3-9H,2,17H2,1H3

InChI Key

OMFYEGXPDXUQJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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